molecular formula C10H12N2O2 B13883140 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

Cat. No.: B13883140
M. Wt: 192.21 g/mol
InChI Key: NWPHCVUQLCNGFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. Subsequent methylation and hydroxylation steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. Additionally, it may interact with DNA and proteins, leading to its anticancer and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A parent compound with similar biological activities.

    2-methyl-4H-quinazolin-4-one: Another derivative with distinct pharmacological properties.

    4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one: A related compound with different substituents.

Uniqueness

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

InChI

InChI=1S/C10H12N2O2/c1-11-6-7-5-8(13)3-4-9(7)12(2)10(11)14/h3-5,13H,6H2,1-2H3

InChI Key

NWPHCVUQLCNGFB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)O)N(C1=O)C

Origin of Product

United States

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